Methyl 2-fluoro-6-isopropoxybenzoate
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Overview
Description
Methyl 2-fluoro-6-isopropoxybenzoate is an organic compound with the molecular formula C11H13FO3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 are substituted with a fluorine atom and an isopropoxy group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-fluoro-6-isopropoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2-fluoro-6-isopropoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the direct fluorination of methyl 6-isopropoxybenzoate using a fluorinating agent such as Selectfluor. This reaction is usually conducted in an inert solvent like acetonitrile at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-6-isopropoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol in the presence of a strong acid or base.
Oxidation: The isopropoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Ester Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide in aqueous solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as 2-azido-6-isopropoxybenzoate or 2-thiocyanato-6-isopropoxybenzoate.
Ester Hydrolysis: 2-fluoro-6-isopropoxybenzoic acid and methanol.
Oxidation: 2-fluoro-6-hydroxybenzoate.
Scientific Research Applications
Methyl 2-fluoro-6-isopropoxybenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Material Science: It can be utilized in the preparation of functional materials with specific properties, such as fluorinated polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 2-fluoro-6-isopropoxybenzoate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-fluorobenzoate: Lacks the isopropoxy group, making it less sterically hindered and potentially less selective in certain reactions.
Methyl 6-isopropoxybenzoate: Lacks the fluorine atom, which may result in different reactivity and binding properties.
Methyl 2-chloro-6-isopropoxybenzoate: Similar structure but with a chlorine atom instead of fluorine, which can lead to different chemical and biological properties.
Uniqueness
Methyl 2-fluoro-6-isopropoxybenzoate is unique due to the combination of the fluorine atom and the isopropoxy group, which can confer distinct chemical reactivity and biological activity. The fluorine atom can enhance metabolic stability and binding affinity, while the isopropoxy group can influence the compound’s solubility and steric interactions.
Properties
IUPAC Name |
methyl 2-fluoro-6-propan-2-yloxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-7(2)15-9-6-4-5-8(12)10(9)11(13)14-3/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRLNQKIKYOMAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=CC=C1)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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